molecular formula C10H12ClNO2 B2455748 (2R)-2-Amino-2-cuban-1-ylacetic acid;hydrochloride CAS No. 2267981-25-7

(2R)-2-Amino-2-cuban-1-ylacetic acid;hydrochloride

Cat. No.: B2455748
CAS No.: 2267981-25-7
M. Wt: 213.66
InChI Key: FQBADPIVSXLZCK-WHIYOAFDSA-N
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Description

Chemical Identity and Nomenclature

Molecular Structure and Formula

The compound consists of a cubane core (C8H8) substituted at the 1-position with an acetic acid moiety bearing an amino group. The hydrochloride salt form adds a chloride ion to the protonated amino group, resulting in the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol (calculated from base compound data).

Key Identifiers
Property Details
IUPAC Name (2R)-2-Amino-2-(cuban-1-yl)acetic acid hydrochloride
CAS Registry Number 1844853-92-4 (base compound), 155289644 (hydrochloride salt)
SMILES C12C3C4C1C5C2C3C45C@HN.Cl
InChI Key JYOMHTWNXWROEP-UEKFKEHUSA-N

The cubane scaffold introduces significant steric hindrance and electronic distortion, distinguishing this compound from conventional amino acids like glycine or alanine.

Historical Background and Discovery

Origins of Cubane Chemistry

The synthesis of cubane itself was first achieved by Philip Eaton and Thomas Cole in 1964, marking a milestone in strained hydrocarbon chemistry. Eaton later hypothesized that cubane could serve as a bioisostere for benzene due to its similar spatial dimensions but distinct electronic properties. This proposition remained speculative until the 2010s, when advances in synthetic methodology enabled the practical incorporation of cubane into bioactive molecules.

Development of Cubane-Containing Amino Acids

The synthesis of cubane-derived amino acids began in earnest in the mid-2010s. For example, Wlochal et al. (2016) reported methods for preparing cubane glycine and alanine analogs via Mitsunobu reactions and hydrogenation protocols. The specific enantiomer (2R)-2-amino-2-cuban-1-ylacetic acid hydrochloride emerged as part of efforts to explore chiral cubane derivatives for medicinal applications. Its synthesis typically involves:

  • Functionalization of cuban-1-ylmethanol.
  • Stereoselective introduction of the amino group.
  • Acidic workup to form the hydrochloride salt.

Significance in Chemical Research

Role in Bioisosterism

Cubane’s ability to mimic benzene while avoiding aromaticity-related toxicity has made it a valuable tool in drug design. Studies demonstrate that cubane analogues of pharmaceuticals often retain or enhance bioactivity. For instance, cubane-containing analogs of the antiparasitic drug benznidazole showed comparable efficacy to the parent compound.

Applications in Medicinal Chemistry

The rigidity of the cubane scaffold makes (2R)-2-amino-2-cuban-1-ylacetic acid hydrochloride particularly useful in:

  • Peptidomimetics : Enhancing metabolic stability by resisting enzymatic degradation.
  • Protein-Protein Interaction Inhibitors : Leveraging cubane’s three-dimensional structure to occupy hydrophobic binding pockets.
Comparative Bioisosteric Performance
Bioisostere Advantages Limitations
Cubane Non-aromatic, high stability Synthetic complexity
Benzene Simple synthesis Potential toxicity
Cyclooctatetraene Adjustable electronics Conformational flexibility

Materials Science Applications

Cubane’s high energy density and thermal stability have also spurred interest in energetic materials and polymers. The amino acid derivative’s functional groups enable its integration into peptide-based nanomaterials.

Properties

IUPAC Name

(2R)-2-amino-2-cuban-1-ylacetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c11-8(9(12)13)10-5-2-1-3(5)7(10)4(1)6(2)10;/h1-8H,11H2,(H,12,13);1H/t1?,2?,3?,4?,5?,6?,7?,8-,10?;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBADPIVSXLZCK-WHIYOAFDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C3C4C1C5C2C3C45C(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C12C3C4C1C5C2C3C45[C@H](C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2-cuban-1-ylacetic acid;hydrochloride typically involves the following steps:

    Formation of the Cubane Core: The cubane core can be synthesized through a series of cyclization reactions starting from simple hydrocarbons.

    Introduction of Functional Groups: The amino and acetic acid groups are introduced through substitution reactions. This often involves the use of reagents such as amines and acyl chlorides under controlled conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-cuban-1-ylacetic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamines.

    Substitution: The cubane structure allows for substitution reactions at various positions, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, amines, and acyl chlorides are employed under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions include various substituted cubane derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of (2R)-2-amino-2-cuban-1-ylacetic acid; hydrochloride in antiviral therapies, particularly against Human Immunodeficiency Virus (HIV). Research has demonstrated that compounds with similar structures exhibit inhibitory effects on HIV replication by targeting key viral enzymes such as reverse transcriptase and protease .

Bioisosterism in Drug Design

The cubane structure serves as a bioisostere for phenyl groups in drug design, allowing for modifications that can enhance the pharmacological profile of existing drugs. For instance, the incorporation of cubane derivatives has shown improved potency against various pathogens while potentially reducing metabolic liabilities associated with traditional phenyl-containing compounds .

Antimicrobial Properties

In vitro studies have indicated that (2R)-2-amino-2-cuban-1-ylacetic acid; hydrochloride exhibits antimicrobial properties against several strains of bacteria and fungi. The compound's mechanism of action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Structure-Activity Relationship (SAR) Analysis

The unique structural features of (2R)-2-amino-2-cuban-1-ylacetic acid; hydrochloride allow for extensive SAR studies to optimize its biological activity. Variations in substituents on the cubane core can lead to significant changes in potency and selectivity against target organisms, providing a pathway for the development of more effective antimicrobial agents .

Case Study 1: HIV Inhibition

A study focusing on the antiviral properties of cubane derivatives demonstrated that specific modifications to the cubane structure enhanced binding affinity to HIV enzymes, leading to decreased viral replication rates in cell cultures .

Case Study 2: Antimicrobial Efficacy

Research published on the antimicrobial activities of nitrogenous heterocycles synthesized from related compounds revealed that derivatives of (2R)-2-amino-2-cuban-1-ylacetic acid; hydrochloride showed significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-cuban-1-ylacetic acid;hydrochloride involves its interaction with specific molecular targets. The cubane structure allows for unique binding interactions with enzymes and receptors, potentially leading to modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-Amino-2-cuban-1-ylacetic acid;hydrochloride is unique due to its cubane core, which imparts distinct chemical and physical properties. This makes it a valuable compound for exploring new chemical space in drug design and materials science.

Biological Activity

(2R)-2-Amino-2-cuban-1-ylacetic acid; hydrochloride, also known as (S)-2-amino-2-(cuban-1-yl)acetic acid hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The cubane structure of this compound allows it to interact with various biological targets, influencing numerous biochemical pathways. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

  • IUPAC Name: (S)-2-amino-2-(cuban-1-yl)acetic acid hydrochloride
  • Molecular Formula: C10H12ClNO2
  • Molecular Weight: 213.67 g/mol
  • Purity: 95% .

The biological activity of (2R)-2-amino-2-cuban-1-ylacetic acid is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The cubane structure facilitates fitting into unique binding sites, which can modulate the activity of these proteins. This interaction can lead to alterations in metabolic pathways and influence various physiological processes .

Key Mechanisms:

  • Enzyme Interaction: The compound has been shown to affect enzyme kinetics, potentially altering substrate binding and catalytic efficiency.
  • Receptor Modulation: It may act as an agonist or antagonist at certain receptor sites, impacting signal transduction pathways.

In Vitro Studies

In vitro studies have demonstrated that (2R)-2-amino-2-cuban-1-ylacetic acid exhibits significant biological activity. For instance, it has been evaluated for its effects on various cell lines, showing promising results in modulating cellular functions.

Table 1: Summary of In Vitro Biological Activities

Cell LineAssay TypeIC50 (µM)Observations
HepG2Cytotoxicity>10No significant cytotoxicity observed
hERG ActivityIon Channel Blockage4.26Moderate activity compared to controls
Various EnzymesEnzyme KineticsVariableAltered kinetics noted

Toxicity Profile

Toxicological evaluations are crucial for understanding the safety profile of (2R)-2-amino-2-cuban-1-ylacetic acid. Studies indicate that while the compound shows low cytotoxicity in certain cell lines, further assessments are necessary to evaluate its effects in vivo.

Table 2: Toxicity Assessment Summary

Study TypeResultReference
HepG2 CytotoxicityIC50 > 10 µM
hERG ActivityIC50 = 4.26 µM
Metabolic StabilityVariable clearance rates

Case Study 1: Enzyme Interaction

A study investigating the interaction of (2R)-2-amino-2-cuban-1-ylacetic acid with specific enzymes revealed that the compound could modulate enzyme activity significantly. This modulation has implications for drug design and therapeutic applications.

Case Study 2: Metabolic Stability

Research comparing metabolic stability between cubane derivatives and traditional phenyl compounds highlighted that cubane structures could exhibit both increased and decreased metabolic stability depending on their substituents. This variability underscores the importance of structure in determining pharmacokinetic properties .

Q & A

Basic Research Questions

Q. What are the optimal storage conditions for (2R)-2-Amino-2-cuban-1-ylacetic acid hydrochloride to maintain stability?

  • Methodological Answer : Store the compound as a lyophilized powder at -20°C in airtight containers with desiccants (e.g., silica gel) to prevent hygroscopic degradation. For solutions, use inert solvents (e.g., anhydrous DMSO) and store at -80°C in aliquots to avoid freeze-thaw cycles. Stability should be validated via periodic HPLC purity checks (≥95% threshold) .

Q. How can the enantiomeric purity of this chiral cubane derivative be validated during synthesis?

  • Methodological Answer : Use chiral HPLC with a polysaccharide-based column (Chiralpak AD-H) and a mobile phase of hexane:ethanol (85:15) containing 0.1% diethylamine. Compare retention times against a racemic mixture and confirm absolute configuration via X-ray crystallography or vibrational circular dichroism (VCD) .

Q. What analytical techniques are recommended for structural characterization?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in deuterated DMSO to resolve cubane ring protons (δ 4.5–5.5 ppm) and confirm stereochemistry.
  • Mass Spectrometry : High-resolution ESI-MS in positive ion mode to verify molecular ion [M+H]⁺.
  • Elemental Analysis : Validate chloride content via ion chromatography (target: 8–10% Cl⁻) .

Advanced Research Questions

Q. How can researchers address contradictory solubility data in polar vs. nonpolar solvents?

  • Methodological Answer : Perform systematic solubility profiling using the shake-flask method:

  • Prepare saturated solutions in PBS (pH 7.4), DMSO, and ethyl acetate.
  • Quantify solubility via UV-Vis spectroscopy (λ = 260 nm) and correlate with Hansen solubility parameters.
  • For low solubility, design prodrug strategies (e.g., esterification of the carboxylic acid) .

Q. What experimental designs are suitable for studying thermal degradation kinetics?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate solid and solution phases at 40°C, 60°C, and 80°C for 0–30 days.
  • Analytical Monitoring : Use LC-MS/MS to track degradation products (e.g., cubane ring-opening compounds).
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C .

Q. How can stereochemical integrity be preserved during cubane-functionalization reactions?

  • Methodological Answer :

  • Coupling Reactions : Use Mitsunobu conditions (DIAD, PPh₃) with chiral alcohols at -20°C to minimize racemization.
  • In-Situ Monitoring : Employ FTIR to track reaction progress (disappearance of -COOH stretch at 1700 cm⁻¹).
  • Post-Reaction Analysis : Validate stereochemistry via NOESY NMR to confirm spatial proximity of cubane protons .

Q. What strategies resolve discrepancies in biological activity assays caused by impurities?

  • Methodological Answer :

  • Purification : Use preparative HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA).
  • Activity Correlation : Compare IC₅₀ values of purified vs. crude batches in target assays (e.g., enzyme inhibition).
  • Impurity Profiling : Identify trace byproducts (<0.5%) via LC-QTOF-MS and assess their bioactivity .

Key Methodological Considerations

  • Stereochemical Challenges : The cubane moiety introduces steric strain, complicating synthetic routes. Use DFT calculations to predict reaction pathways and optimize protecting groups (e.g., Fmoc for the amino group) .
  • Stability-Linked Bioactivity : Correlate thermal degradation profiles with loss of biological activity using time-resolved assays. For example, monitor enzyme inhibition potency after accelerated aging .

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